2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride
CAS No.: 1210664-17-7
Cat. No.: VC6223561
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210664-17-7 |
|---|---|
| Molecular Formula | C10H15ClN2 |
| Molecular Weight | 198.69 |
| IUPAC Name | 2-methyl-3,4-dihydro-1H-isoquinolin-5-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;/h2-4H,5-7,11H2,1H3;1H |
| Standard InChI Key | NJGVCYUOQYDSJE-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(C1)C=CC=C2N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride has the molecular formula C₁₀H₁₄N₂·HCl and a molecular weight of 198.70 g/mol (base: 162.23 g/mol + HCl: 36.46 g/mol) . The compound’s structure features a bicyclic framework with a methyl group at the 2-position and an amine group at the 5-position (Figure 1). X-ray diffraction studies of related tetrahydroisoquinoline derivatives reveal that the nitrogen atom in the amine group adopts an sp³ hybridization state, contributing to a tetrahedral geometry stabilized by hydrogen bonding with water molecules in crystalline forms.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 14097-41-7 (base) | |
| Molecular Formula | C₁₀H₁₄N₂·HCl | |
| Molecular Weight | 198.70 g/mol | |
| Melting Point | Not reported | – |
| Solubility (Water) | Soluble (hydrochloride form) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves cyclization reactions. One method employs 1,2,3,4-tetrahydroisoquinoline treated with formic acid and formaldehyde under reflux, followed by alkaline hydrolysis, achieving yields up to 94%. An alternative route described in patent literature utilizes N-(2-haloethyl)-α-methylbenzylamine with Lewis acids like aluminum chloride (AlCl₃) at elevated temperatures (80–160°C), facilitating cyclization through Friedel-Crafts alkylation . The hydrochloride salt is subsequently formed by reacting the free base with hydrochloric acid.
Optimization Challenges
Key challenges include minimizing byproducts such as 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine, which can form during high-temperature reactions . Purification often involves recrystallization from isopropanol or dichloromethane-heptane mixtures .
Pharmacological Activities
Neuroprotective Mechanisms
The compound’s tetrahydroisoquinoline core enables interactions with neurotransmitter systems, particularly norepinephrine and dopamine transporters, potentiating their activity. Preclinical studies suggest neuroprotective effects via antioxidant pathways, reducing oxidative stress in neuronal cells . For example, derivatives inhibit lipid peroxidation by scavenging free radicals, a mechanism critical in neurodegenerative diseases like Alzheimer’s.
Anti-Inflammatory and Analgesic Effects
In vitro models demonstrate inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), reducing pro-inflammatory cytokine production. These properties position it as a candidate for treating chronic inflammatory conditions.
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves |
| Eye Damage | H319 | Use face shield |
| Respiratory Irritation | H335 | Ensure adequate ventilation |
Applications and Future Directions
Research Applications
The compound is utilized in neuroscience research to study neurotransmitter modulation and neurodegeneration . Its solubility in aqueous solutions (via hydrochloride salt) facilitates in vivo pharmacokinetic studies .
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